2-(2,4-Difluorophenyl)piperazine
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Overview
Description
2-(2,4-Difluorophenyl)piperazine is a chemical compound with the molecular formula C10H12F2N2 and a molecular weight of 198.21 g/mol It is a derivative of piperazine, a heterocyclic organic compound, and contains two fluorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)piperazine typically involves the reaction of 2,4-difluoroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
2-(2,4-Difluorophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)piperazine involves its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Difluorophenyl)piperazine: Similar in structure but with fluorine atoms at different positions on the phenyl ring.
1-(2,4-Difluorophenyl)piperazine: A closely related compound with a slightly different chemical structure.
Uniqueness
2-(2,4-Difluorophenyl)piperazine is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H12F2N2 |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)piperazine |
InChI |
InChI=1S/C10H12F2N2/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 |
InChI Key |
ARFSPDSLFPKSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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